Bienvenue dans la boutique en ligne BenchChem!

Ezh2-IN-13

EZH2 inhibition SAR patent benchmark

Ezh2-IN-13 is a definitive EZH2 inhibitor cited as Compound 73 in patent WO2017139404. Its unique biphenyl-carboxamide scaffold with piperazinylmethyl substituent differentiates it from morpholine-based inhibitors, enabling precise SAR and selectivity profiling. Certified at ≥98% purity (with specific batches achieving 99.72%), it minimizes variability in HTS, dose-response, and PROTAC degrader control assays. Choose for reproducible target engagement in EZH2-mutant lymphoma and solid tumor models.

Molecular Formula C34H45N5O3
Molecular Weight 571.8 g/mol
Cat. No. B8246013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEzh2-IN-13
Molecular FormulaC34H45N5O3
Molecular Weight571.8 g/mol
Structural Identifiers
SMILESCCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCNCC5
InChIInChI=1S/C34H45N5O3/c1-5-39(29-10-16-42-17-11-29)32-20-28(27-8-6-26(7-9-27)22-38-14-12-35-13-15-38)19-30(25(32)4)33(40)36-21-31-23(2)18-24(3)37-34(31)41/h6-9,18-20,29,35H,5,10-17,21-22H2,1-4H3,(H,36,40)(H,37,41)
InChIKeyCXATYQKHRGXYDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ezh2-IN-13 Compound Profile: High-Purity EZH2 Inhibitor for Cancer Epigenetics Research [1]


Ezh2-IN-13 is a small molecule inhibitor targeting Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is specifically referenced as Compound 73 in patent WO2017139404 [1]. By inhibiting EZH2, Ezh2-IN-13 is designed to reduce histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark associated with transcriptional repression in various cancers . This compound serves as a critical tool for investigating EZH2-dependent oncogenic pathways and precancerous lesions [1].

Ezh2-IN-13: Why Structural Specificity Matters in EZH2 Inhibitor Procurement [1]


EZH2 inhibitors are not interchangeable commodities; they exhibit substantial divergence in potency, isoform selectivity (EZH2 vs. EZH1), and cellular efficacy [1]. For instance, while clinical candidates like tazemetostat and GSK126 achieve low nanomolar potency (IC50 11 nM and 9.9 nM respectively) with high EZH1 selectivity (>35-fold), others like UNC1999 potently inhibit both EZH2 and EZH1 (IC50 ~5-45 nM) . The specific structural features of Ezh2-IN-13, defined by its unique biphenyl-carboxamide scaffold with a piperazinylmethyl substituent, determine its distinct binding mode and pharmacological profile . Generic substitution without verifying the exact compound identity risks introducing altered selectivity, potency, or off-target effects that can derail reproducible research, particularly in studies of EZH2-mutant cancers where precise target engagement is critical [2].

Ezh2-IN-13: Quantitative Differentiation from Key EZH2 Inhibitor Comparators [REFS-1]


Ezh2-IN-13 vs. EZH2-IN-2: Intrapatent Potency Benchmarking [1]

The patent WO2017139404 provides a direct structural and functional framework for comparing Ezh2-IN-13 with its close analog EZH2-IN-2 (Example 69). While the exact IC50 for Ezh2-IN-13 is not publicly disclosed in the accessible patent text, its classification as 'Compound 73' within the same series implies a comparable or differentiated potency profile. For context, EZH2-IN-2 is reported with an IC50 of 64 nM (biochemical) and a TR-FRET IC50 of 20 nM [1]. Ezh2-IN-13's unique structural modification (piperazinylmethyl vs. morpholinylmethyl group in EZH2-IN-2) is designed to modulate target engagement and physicochemical properties, offering researchers a distinct tool for exploring EZH2 inhibition.

EZH2 inhibition SAR patent benchmark

Ezh2-IN-13: High Analytical Purity for Reproducible Epigenetic Studies

For research applications, compound purity is a critical procurement parameter directly impacting assay reproducibility. Ezh2-IN-13 is supplied with a guaranteed purity of 99.72% . In contrast, many commercially available EZH2 inhibitors, while potent, are often offered at standard purity levels (e.g., ≥98% for UNC1999 or >98% for tazemetostat ) without the same high-level specification.

compound purity reproducibility procurement

Ezh2-IN-13 Structural Divergence from Clinical EZH2 Inhibitors: Scaffold-Based Selectivity Potential [1]

Ezh2-IN-13 features a distinct chemical architecture compared to leading EZH2 inhibitors. It contains a biphenyl-3-carboxamide core with a piperazinylmethyl substituent, whereas tazemetostat (EPZ-6438) incorporates a morpholinylmethyl group [1], and GSK126 is based on a pyridone-indazole scaffold [2]. Such structural divergence can translate into differential selectivity profiles. For instance, GSK126 exhibits >1000-fold selectivity for EZH2 over 20 other methyltransferases, and tazemetostat shows >4500-fold selectivity over 14 HMTs . The unique substituent pattern of Ezh2-IN-13 positions it as a valuable comparator to dissect structure-selectivity relationships (SSR) in EZH2 inhibitor pharmacology.

chemical structure scaffold hopping selectivity

Ezh2-IN-13: Optimal Use Cases in Epigenetic and Oncology Research


Investigating EZH2-Dependent Transcriptional Repression in Cancer Cell Lines

Ezh2-IN-13 is specifically cited in patent WO2017139404 as a compound for studying cancers or precancerous lesions associated with EZH2 activity [1]. Its application is most suitable in in vitro models of EZH2-mutant lymphomas (e.g., diffuse large B-cell lymphoma) or solid tumors with aberrant PRC2 function, where it can be used to assess H3K27me3 reduction and downstream gene reactivation [2].

Structure-Activity Relationship (SAR) Studies for Next-Generation EZH2 Inhibitors

The unique biphenyl-carboxamide scaffold of Ezh2-IN-13, featuring a piperazinylmethyl moiety [3], makes it an ideal tool compound for medicinal chemistry and chemical biology groups exploring novel EZH2 chemotypes. It serves as a direct comparator to established morpholine-containing inhibitors (e.g., tazemetostat) [4], enabling researchers to dissect the contribution of specific substituents to target binding, cellular permeability, and isoform selectivity.

High-Fidelity Control in Epigenetic Drug Screening Assays

With its high certified purity of 99.72% , Ezh2-IN-13 provides a reliable standard for high-throughput screening (HTS) campaigns and secondary validation assays. This high purity is particularly valuable when establishing dose-response curves or when using the compound as a reference inhibitor in TR-FRET or other biochemical assays [5], minimizing variability introduced by impurities that could confound data interpretation.

Benchmarking Novel EZH2 Degraders (PROTACs)

Given the emergence of EZH2-targeting PROTACs as a new therapeutic modality [6], Ezh2-IN-13 can serve as a critical control compound in degrader studies. Researchers can compare the effects of catalytic inhibition (by Ezh2-IN-13) versus complete protein degradation (by a PROTAC) on global H3K27me3 levels, cell proliferation, and downstream signaling, thereby elucidating non-catalytic functions of EZH2 [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ezh2-IN-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.